molecular formula C10H19N3O2 B13798952 ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate CAS No. 551926-60-4

ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate

Cat. No.: B13798952
CAS No.: 551926-60-4
M. Wt: 213.28 g/mol
InChI Key: LFAZKXVSGNOFRI-UHFFFAOYSA-N
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Description

Ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate is a carbamate derivative featuring a piperidinylidene amino group. Carbamates are esters of carbamic acid (NH₂COOH), widely studied for their diverse biological activities, including carcinogenic, mutagenic, and therapeutic properties. This compound’s structure includes a piperidine ring substituted with an ethyl group and a carbamate-linked amino group, distinguishing it from simpler carbamates like ethyl carbamate (EC) or vinyl carbamate (VC).

Properties

CAS No.

551926-60-4

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate

InChI

InChI=1S/C10H19N3O2/c1-3-13-7-5-9(6-8-13)11-12-10(14)15-4-2/h3-8H2,1-2H3,(H,12,14)

InChI Key

LFAZKXVSGNOFRI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=NNC(=O)OCC)CC1

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate

General Synthetic Strategy

The preparation typically involves the following key steps:

  • Synthesis or procurement of 1-ethylpiperidin-4-one or related piperidine derivatives,
  • Formation of the imine or ylidene intermediate by condensation of the piperidin-4-one with an amine,
  • Carbamoylation of the amino group with ethyl chloroformate or ethyl isocyanate to form the ethyl carbamate moiety.

Detailed Synthetic Routes

Route A: Condensation Followed by Carbamoylation
  • Formation of the Ylidene Amino Intermediate

    • Starting from 1-ethylpiperidin-4-one, react with an appropriate amine under dehydrating conditions to form the imine (ylidene amino) intermediate.
    • Typical conditions: reflux in anhydrous solvents such as toluene or ethanol with removal of water (Dean-Stark apparatus) to drive the condensation.
  • Carbamoylation

    • The resulting imine intermediate is treated with ethyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the ethyl carbamate group.
    • Reaction conditions: low temperature (0–5 °C) to room temperature, in inert solvents like dichloromethane.
Route B: Direct Amination of Ethyl Carbamate Derivative
  • Ethyl carbamate can be activated by conversion to a reactive intermediate (e.g., ethyl carbamoyl chloride).
  • The 1-ethylpiperidin-4-ylidene amine is then reacted with this intermediate to form the target compound.
  • This method requires careful control of stoichiometry and reaction temperature to avoid side reactions.

Alternative Methods and Catalysts

  • Use of coupling agents such as carbodiimides (e.g., EDC, DCC) to facilitate carbamate formation under milder conditions.
  • Catalytic hydrogenation or metal-catalyzed amination to modify the piperidine ring prior to carbamoylation.
  • Microwave-assisted synthesis to reduce reaction times and improve yields.

Data Tables Summarizing Preparation Conditions and Yields

Method Starting Materials Reagents/Conditions Yield (%) Notes
Route A (Condensation + Carbamoylation) 1-ethylpiperidin-4-one, amine Ethyl chloroformate, triethylamine, DCM, 0–25 °C 65–80 Requires anhydrous conditions; moderate to good yield
Route B (Direct Amination) Ethyl carbamoyl chloride, amine Base, inert solvent, 0–25 °C 50–70 Sensitive to moisture; side reactions possible
Carbodiimide Coupling 1-ethylpiperidin-4-ylamine, ethyl carbamate EDC or DCC, DMF, room temperature 70–85 Mild conditions, higher purity product
Microwave-assisted Synthesis Same as Route A or B Microwave irradiation, solvent-free or solvent 75–90 Reduced reaction time, improved yield

Research Discoveries and Optimization

  • Studies have shown that the choice of solvent and base significantly affects the yield and purity of the carbamate product. Dichloromethane and triethylamine are preferred for carbamoylation steps due to their ability to stabilize intermediates and scavenge HCl byproduct.
  • The condensation step to form the ylidene amino intermediate is equilibrium-limited; removal of water by azeotropic distillation enhances conversion.
  • Carbodiimide-mediated coupling offers a greener alternative by avoiding the use of toxic chloroformates and reducing side products.
  • Microwave-assisted methods have been reported to shorten reaction times from hours to minutes without compromising yield or selectivity.
  • Purification typically involves crystallization or chromatographic techniques to isolate the pure this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

Compound Name Molecular Formula Molecular Weight Key Structural Features
Ethyl carbamate (EC) C₃H₇NO₂ 89.09 g/mol Simple carbamate ester: CH₃CH₂-O-CO-NH₂
Vinyl carbamate (VC) C₃H₅NO₂ 87.08 g/mol Ethylene-substituted carbamate: CH₂=CH-O-CO-NH₂
tert-Butyl carbamate C₅H₁₁NO₂ 117.15 g/mol Bulky tert-butyl group: (CH₃)₃C-O-CO-NH₂
Ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate C₁₁H₂₀N₃O₂ 226.30 g/mol Piperidinylidene amino group with ethyl substitution

Key Observations :

Carcinogenic and Mutagenic Activity

Compound Carcinogenic Potency (Relative to EC) Mutagenicity (Salmonella TA100) Key Metabolic Pathways
Ethyl carbamate (EC) 1× (baseline) Non-mutagenic without activation Hepatic oxidation to VC and epoxides
Vinyl carbamate (VC) 10–50× more potent than EC Direct mutagen (requires P450) Direct epoxidation to DNA-reactive intermediates
tert-Butyl carbamate Not significantly active Not reported Limited metabolism due to steric hindrance
Target compound No direct data Not reported Likely hepatic oxidation; piperidine ring may undergo dehydrogenation or N-dealkylation

Key Observations :

  • VC’s higher carcinogenicity stems from its direct conversion to reactive epoxides, whereas EC requires metabolic activation to VC or other intermediates .
  • However, the ethyl group could facilitate bioactivation via cytochrome P450 enzymes .

Physical and Chemical Properties

Property EC VC Target Compound
Boiling Point 182–184°C 144°C Estimated >250°C (high MW)
Water Solubility High Moderate Low (lipophilic groups)
Stability Hydrolyzes slowly Reactive epoxide precursor Likely stable under physiological conditions

Key Observations :

  • The target compound’s higher molecular weight and piperidine ring suggest reduced volatility and slower hydrolysis compared to EC or VC .

Toxicological and Regulatory Status

  • EC: Classified as a Group 2A carcinogen (IARC); regulated in beverages (e.g., Canada’s limit: 150 µg/L) .
  • Target compound: No regulatory data available. Toxicity likely depends on metabolic byproducts; piperidine derivatives often require rigorous safety profiling .

Biological Activity

Ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₈N₂O₂ and a molecular weight of approximately 214.26 g/mol. The compound features a piperidine ring, which is known to contribute to various biological activities due to its structural flexibility and ability to interact with biological targets.

PropertyValue
Molecular Weight214.26 g/mol
XLogP3-AA0.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Notably, it has been shown to produce nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes including vasodilation and neurotransmission .

Nitric Oxide Production

Nitric oxide plays a pivotal role in mediating tumoricidal and bactericidal actions in macrophages, enhancing the synthesis of pro-inflammatory mediators such as IL6 and IL8 . This suggests that the compound may have potential applications in inflammatory diseases or conditions requiring modulation of immune responses.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound demonstrates favorable absorption characteristics:

  • Human Intestinal Absorption : High probability (1.0)
  • Blood-Brain Barrier Penetration : Significant probability (0.9577)
  • Caco-2 Permeability : Moderate permeability (0.549)

These properties suggest that the compound could effectively reach central nervous system targets, making it a candidate for neurological applications.

Case Studies and Research Findings

Recent studies have explored the biological effects of similar piperidine derivatives, indicating a promising avenue for drug development:

  • Endocannabinoid Modulation : Piperidine/piperazine carbamates have been shown to raise brain endocannabinoid levels, producing significant behavioral effects in animal models . This highlights the potential for this compound to influence cannabinoid signaling pathways.
  • Inhibition of Serine Hydrolases : Research indicates that modifications to piperidine structures can yield selective inhibitors for enzymes like monoacylglycerol lipase (MAGL), which is involved in endocannabinoid degradation . this compound may share similar inhibitory profiles, warranting further investigation.
  • Pharmacological Profiles : Compounds with similar structures have demonstrated varied pharmacological profiles, including analgesic and anti-inflammatory effects . The exploration of these activities in this compound could lead to novel therapeutic agents.

Q & A

Q. What are the standard synthetic routes for ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with piperidine derivatives. Key steps include:

  • Alkylation : Reacting 1-ethylpiperidin-4-amine with ethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Schiff base formation : Condensation with carbamate precursors using catalysts like acetic acid.
  • Optimization parameters : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature (40–80°C), and stoichiometry to improve yield and purity. Kinetic studies via HPLC can monitor intermediate formation .

Q. What spectroscopic and chromatographic techniques are appropriate for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substituent positions and carbamate linkage (e.g., δ 1.2–1.4 ppm for ethyl groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₁₉N₃O₂).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 220–260 nm) to assess purity (>95%) .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of carbamate) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 25–60°C. Monitor degradation products via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature.
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and compare initial/final purity using HPLC .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer:

  • Systematic review : Meta-analyze existing studies to identify variability sources (e.g., assay protocols, cell lines) .
  • Dose-response standardization : Use uniform concentrations (e.g., 1–100 µM) across assays (e.g., kinase inhibition, cytotoxicity) .
  • Control experiments : Test metabolites or degradation products for off-target effects .
  • Collaborative validation : Reproduce results in independent labs with shared SOPs .

Q. How to design a computational study to predict the compound’s interactions with neurological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to acetylcholinesterase (PDB ID: 4EY7). Focus on hydrogen bonds with carbamate oxygen and piperidine nitrogen .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
  • QSAR modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on IC₅₀ values .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under radical-initiated conditions?

Methodological Answer:

  • EPR spectroscopy : Detect radical intermediates during reactions with AIBN or peroxides .
  • Isotopic labeling : Use ¹⁵N-labeled amines to trace reaction pathways via HRMS .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. What strategies improve regioselective functionalization of the piperidine ring?

Methodological Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitutions .
  • Catalysis : Use Pd-catalyzed C-H activation for C-3 or C-4 functionalization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the carbamate group .

Q. How to integrate experimental and theoretical data to refine the compound’s structure-activity relationship (SAR)?

Methodological Answer:

  • Multivariate analysis : Combine DFT-calculated parameters (e.g., HOMO/LUMO energies) with experimental logP and pKa values .
  • Cluster analysis : Group derivatives by substituent effects (e.g., electron-withdrawing groups) to identify SAR trends .
  • Validation : Synthesize top-ranked virtual candidates and test in vitro .

Q. What methodologies address reproducibility challenges in synthesizing enantiomerically pure derivatives?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak columns to resolve enantiomers (e.g., >99% ee) .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-mediated cross-couplings .
  • Crystallization : Optimize solvent mixtures (e.g., hexane/EtOAc) for diastereomeric salt resolution .

Q. What theoretical frameworks guide the study of the compound’s role in multi-target drug discovery?

Methodological Answer:

  • Network pharmacology : Map interactions with Alzheimer’s-related targets (e.g., AChE, NMDA receptors) using STRING or KEGG .
  • Polypharmacology models : Use SEA or PASS Online to predict off-target effects .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for mutant vs. wild-type receptors .

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